Aminooxy-PEG8-methane HCl salt

Descripción general

Descripción

Aminooxy-PEG8-methane HCl salt is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a methane group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aminooxy-PEG8-methane HCl salt is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and methane groups. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom synthesis and bulk production .

Análisis De Reacciones Químicas

Types of Reactions

Aminooxy-PEG8-methane HCl salt primarily undergoes bioconjugation reactions. The aminooxy group reacts with carbonyl-bearing biomolecules (such as ketones and aldehydes) to form oxime bonds. This reaction is chemoselective and hydrolytically stable, making it a popular choice for bioconjugation .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, reductants.

Conditions: Typically carried out in aqueous media at room temperature. .

Major Products

The major products formed from these reactions are oxime bonds or hydroxylamine linkages, depending on the presence of a reductant .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Bioconjugation:

- Aminooxy-PEG8-methane HCl salt is extensively used to create antibody-drug conjugates (ADCs). The ability to form stable linkages allows for targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects.

- In a notable study, this compound was employed to conjugate an IgG antibody via oxime ligation, resulting in effective targeting of cancer cells with improved stability and bioactivity compared to unconjugated antibodies .

-

Drug Delivery Systems:

- The compound can functionalize nanoparticles or drugs, allowing for targeted drug delivery to specific cells or tissues. This application is particularly valuable in cancer therapy where precision is critical .

- In vitro studies have shown that ADCs utilizing Aminooxy-PEG8-methane exhibit significant cytotoxic effects on cancer cell lines, with effective concentrations (EC50) in the low nanomolar range .

- Biochemical Research:

Case Study 1: Antibody Conjugation

In a recent investigation, this compound was used to conjugate an IgG antibody. The process involved reacting the antibody with a significant excess of the compound, leading to enhanced targeting of cancer cells. The conjugated antibodies demonstrated improved stability and bioactivity compared to their unconjugated counterparts.

Case Study 2: In Vitro Efficacy Studies

In vitro studies highlighted the efficacy of ADCs linked with Aminooxy-PEG8-methane against CD30+ L540 cell lines. Observations indicated that these conjugates achieved high sensitivity to NAMPT inhibition, with EC50 values reported at less than 10 nM. Stability assays also noted over 50% lysosomal hydrolysis, indicating the need for further optimization in drug design .

Mecanismo De Acción

The mechanism of action of Aminooxy-PEG8-methane HCl salt involves the formation of stable oxime bonds with carbonyl groups on biomolecules. This reaction is facilitated by the aminooxy group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting oxime bond is hydrolytically stable, making it suitable for various bioconjugation applications .

Comparación Con Compuestos Similares

Similar Compounds

- Aminooxy-PEG4-methane HCl salt

- Aminooxy-PEG12-methane HCl salt

- Aminooxy-PEG24-methane HCl salt

Uniqueness

Aminooxy-PEG8-methane HCl salt is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient bioconjugation .

Actividad Biológica

Aminooxy-PEG8-methane HCl salt is a specialized compound with a unique structure that includes an aminooxy group and a polyethylene glycol (PEG) spacer. This compound is gaining attention in biochemical research due to its potential applications in bioconjugation and drug delivery systems. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C17H37NO9

- Molecular Weight : 399.5 g/mol

- CAS Number : 2055024-52-5

- Purity : 95-98%

- Storage Conditions : -20°C

The hydrophilic nature of the PEG spacer enhances its solubility in aqueous environments, making it suitable for various biological applications .

The aminooxy group in this compound plays a crucial role in bioconjugation. It can react with aldehydes to form stable oxime bonds, which are essential for linking biomolecules such as proteins, peptides, and nucleic acids. This reaction can be further enhanced by using reductants to form hydroxylamine linkages, providing versatility in conjugation strategies .

| Property | Value |

|---|---|

| Molecular Formula | C17H37NO9 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 2055024-52-5 |

| Purity | 95-98% |

| Storage Temperature | -20°C |

Applications in Bioconjugation

This compound is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The ability to form stable linkages with biomolecules allows for targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects.

Case Study: Antibody Conjugation

In a recent study, Aminooxy-PEG8-methane was used to conjugate an IgG antibody via oxime ligation. The process involved reacting the antibody with a 40-fold molar excess of Aminooxy-PEG8-methane, resulting in effective targeting of cancer cells. The conjugated antibodies demonstrated improved stability and bioactivity compared to unconjugated forms .

In Vitro Studies

In vitro studies have shown that compounds linked with Aminooxy-PEG8-methane exhibit enhanced cellular uptake and retention. For instance, ADCs utilizing this linker have been reported to achieve significant cytotoxic effects on cancer cell lines, with effective concentrations (EC50) in the low nanomolar range .

Table 2: In Vitro Efficacy Data

| Study Type | Cell Line | EC50 (nM) | Observations |

|---|---|---|---|

| ADC Efficacy | CD30+ L540 | <10 | High sensitivity to NAMPT inhibition |

| Stability Assay | Various | N/A | Over 50% lysosomal hydrolysis noted |

Propiedades

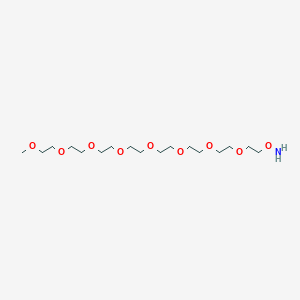

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIFMRAUATMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189652 | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055024-52-5 | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.